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molecular formula C13H12N2O B8774432 (3-Aminophenyl)(4-aminophenyl)methanone CAS No. 51458-66-3

(3-Aminophenyl)(4-aminophenyl)methanone

Cat. No. B8774432
M. Wt: 212.25 g/mol
InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556738

Procedure details

To an autoclave there are added 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitro benzophenone, 10.6 g (0.1 moles) of sodium carbonate, 1 g of 5% palladium/alumina catalyst (available from Nihon-Engelhardt Co.) and 250 ml of 1,2-dichloro ethane. With the mixture being stirred at 30°-35° C., the reaction is carried out at a constant pressure for 10 hours by introducing hydrogen into the mixture. After completion of the reaction, the reaction mixture is heated up to 70° C. to be subjected to filtering for removing the catalyst. Then, on cooling, there is obtained 3,4'-diamino benzophenone in the form of yellow needle-like crystals. The crystals are filtered, washed with 20 ml of 1,2-dichloro ethane and dried. Yield 17.6 g (83%). M.P. 121°-122° C. Recrystallization from ethanol gives yellow needle-like pure crystals of said benzophenone. M.P. 122°-122.5° C.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O.C(=O)([O-])[O-].[Na+].[Na+].[H][H]>[Pd].ClCCCl>[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:2]=1)[C:6]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1)[N+](=O)[O-]
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
With the mixture being stirred at 30°-35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
to filtering
CUSTOM
Type
CUSTOM
Details
for removing the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
Then, on cooling

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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